3-(2-Methylamino-phenoxy)-propionitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This bifunctional aryl ether–nitrile building block is essential for synthesizing the N-methyl-2-[2-(1H-tetrazol-5-yl)-ethoxy]-phenyl-amine pharmacophore as described in WO2008/124610. Its secondary N-methylaniline group permits specific N-alkylation, acylation, and sulfonylation reactions that des-methyl or O-methyl analogs cannot undergo. Using this compound avoids an extra, yield-reducing N-methylation step and ensures the correct substitution pattern for patent-defined GnRH receptor antagonist series. Ideal for medicinal chemistry programs requiring precise SAR exploration at the ortho position with a balanced logP (~1.6) for passive permeability.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8404831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylamino-phenoxy)-propionitrile
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1OCCC#N
InChIInChI=1S/C10H12N2O/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3
InChIKeyPAWPNKVVWUSQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylamino-phenoxy)-propionitrile (CAS 1070893-00-3): Procurement-Relevant Identity and Baseline Properties


3-(2-Methylamino-phenoxy)-propionitrile (C₁₀H₁₂N₂O, MW 176.21 g/mol) is a bifunctional aryl ether–nitrile building block bearing a secondary N-methylaniline moiety ortho to a propionitrile chain. It serves primarily as a synthetic intermediate in medicinal chemistry programs targeting gonadotropin-releasing hormone (GnRH) receptor antagonists [1]. Commercial lots are typically supplied at ≥95% purity, with QC supported by NMR and IR spectroscopic confirmation . Its predicted physicochemical profile—b.p. ~339 °C, density ~1.11 g/cm³, logP ~1.6 [2]—places it in a property space that differs meaningfully from common in-class analogs used for the same synthetic purposes.

Why 3-(2-Methylamino-phenoxy)-propionitrile Cannot Be Interchanged with Generic Alkylamino-phenoxy-propionitriles


In-class analogs such as 3-(2-aminophenoxy)propanenitrile, 3-(2-methoxyphenylamino)propionitrile, and 3-(2-methylphenoxy)propanenitrile share the phenoxy-propionitrile backbone but differ in the ortho substituent (NH₂, OCH₃, or CH₃ vs. NHCH₃). These structural variations introduce measurable differences in hydrogen-bond donor/acceptor count, logP, steric bulk, and metabolic stability—each of which can alter reactivity in downstream transformations and target engagement in biological screens [1]. For instance, the N-methyl group of 3-(2-methylamino-phenoxy)-propionitrile enables SAR exploration at a position that is sterically distinct from a primary amine or methoxy group, making it a non-fungible intermediate for patent-defined GnRH antagonist series [2]. Direct substitution with a des-methyl or O-methyl analog risks loss of the specific substitution pattern required by the synthetic route.

Head-to-Head and Class-Level Quantitative Evidence for 3-(2-Methylamino-phenoxy)-propionitrile Differentiation


N-Methyl Substitution Confers Higher logP and Reduced H-Bond Donor Count Relative to the Unsubstituted Aniline Analog

The N-methyl substitution in 3-(2-methylamino-phenoxy)-propionitrile replaces a primary amine hydrogen with a methyl group, reducing the hydrogen-bond donor count from 2 to 1 and increasing calculated logP by approximately 0.7 log units relative to the des-methyl analog 3-(2-aminophenoxy)propanenitrile [1]. This change can influence membrane permeability and off-target binding profiles, which are critical in CNS and endocrine drug discovery programs where the compound is employed [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Patent-Defined Synthetic Utility: 3-(2-Methylamino-phenoxy)-propionitrile as a Key Intermediate in a GnRH Antagonist Series

In WO2008/124610, 3-(2-methylamino-phenoxy)-propionitrile undergoes a two-step conversion to methyl-{2-[2-(1H-tetrazol-5-yl)-ethoxy]-phenyl}-amine (CAS 1070893-01-4), a core fragment of a disclosed GnRH receptor antagonist series [1]. The N-methyl group is retained in the final antagonist, indicating it is a required structural feature. Direct procurement of the N-H analog (3-(2-aminophenoxy)propanenitrile) would necessitate an additional N-methylation step, introducing potential yield loss and impurity profiles that are avoided by using the title compound [2].

Patent Chemistry GnRH Receptor Antagonists Synthetic Strategy

Differentiated Reactivity Profile: N-Methylaniline vs. O-Methyl or C-Methyl Ortho Substituents

The secondary amine in 3-(2-methylamino-phenoxy)-propionitrile enables chemoselective N-alkylation, acylation, or sulfonylation that cannot be directly achieved with the O-methyl analog 3-(2-methoxyphenoxy)propionitrile or the C-methyl analog 3-(2-methylphenoxy)propanenitrile [1]. In the synthesis described on benchchem.com, the title compound is prepared via Michael addition of 2-methylaminophenol to acrylonitrile under phase-transfer conditions (Triton B, reflux, 16 h), a route not applicable to the O-Me or C-Me variants which lack the requisite nucleophilic nitrogen .

Synthetic Methodology Chemoselectivity Building Block Selection

Validated Application Scenarios for 3-(2-Methylamino-phenoxy)-propionitrile in Procured Research Programs


GnRH Receptor Antagonist Lead Optimization Programs

Procurement of this compound is warranted when the synthetic route targets N-methyl-2-[2-(1H-tetrazol-5-yl)-ethoxy]-phenyl-amine as a key pharmacophoric fragment, as disclosed in WO2008/124610 [1]. Using the de-methyl analog would require an extra N-methylation step, adding cost and reducing overall yield.

Diversity-Oriented Synthesis Libraries Requiring Ortho-N-Methylaniline Handles

The secondary amine group permits N-alkylation, acylation, and sulfonylation that are impossible with O-methyl or C-methyl ortho-substituted congeners, making this compound a specific building block for generating focused libraries around the 2-amino-phenoxy-propionitrile scaffold.

CNS and Endocrine Drug Discovery Requiring Fine-Tuned logP and H-Bond Profiles

With a predicted logP of ~1.6 and a single H-bond donor, this intermediate provides property differentiation over the more polar des-methyl analog (logP ~0.9, HBD=2), supporting medicinal chemistry efforts that demand higher passive permeability while maintaining acceptable solubility [1].

Quote Request

Request a Quote for 3-(2-Methylamino-phenoxy)-propionitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.